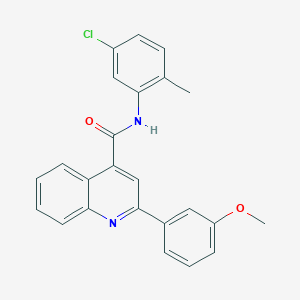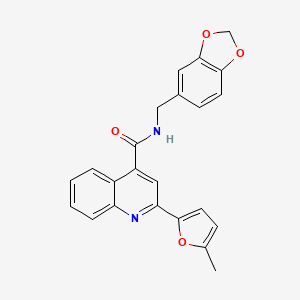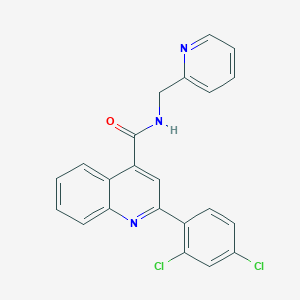
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide
描述
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide, also known as CQMA, is a synthetic compound that belongs to the class of quinoline-based drugs. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in cancer cells involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide inhibits this pathway by suppressing the phosphorylation of Akt and mTOR. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to induce the expression of tumor suppressor genes, such as p53 and p21, in cancer cells.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory effects in vitro and in vivo. In animal models of inflammation, N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
One advantage of using N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been found to be more potent than other quinoline-based drugs, such as hydroxychloroquine and chloroquine, in inhibiting the growth of cancer cells. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
Future studies on N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide could focus on its potential use in combination therapy with other anti-cancer drugs. The synergistic effects of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide with other drugs could enhance its anti-cancer activity and reduce the risk of drug resistance. In addition, future studies could investigate the use of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in other diseases, such as infectious diseases and autoimmune diseases. The anti-inflammatory effects of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide could be useful in treating these diseases. Finally, future studies could focus on improving the pharmacokinetics and bioavailability of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide, such as developing more soluble analogs of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use in treating cancer. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-10-11-17(25)13-22(15)27-24(28)20-14-23(16-6-5-7-18(12-16)29-2)26-21-9-4-3-8-19(20)21/h3-14H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJJCUBGKFFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B3435314.png)
![1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3435335.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3435345.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3435354.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3435356.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B3435360.png)
![3-chloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B3435372.png)
![ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B3435377.png)
![3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B3435385.png)
![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3435395.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B3435397.png)
![2-tert-butyl 4-ethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3435403.png)

